molecular formula C15H22N2O B14686812 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine CAS No. 33236-00-9

3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine

Cat. No.: B14686812
CAS No.: 33236-00-9
M. Wt: 246.35 g/mol
InChI Key: GXFOCBPQGIBWNY-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine: is a heterocyclic compound with a molecular formula of C15H22N2O and a molecular weight of 246.34798 . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells . This biocatalytic approach leverages the intracellular enzymes of the yeast cells to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of biocatalysts in industrial settings can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry: In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Uniqueness: 3,4,5,6-Tetrahydro-2-(alpha-butoxybenzyl)pyrimidine is unique due to its specific butoxybenzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

33236-00-9

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-[butoxy(phenyl)methyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C15H22N2O/c1-2-3-12-18-14(13-8-5-4-6-9-13)15-16-10-7-11-17-15/h4-6,8-9,14H,2-3,7,10-12H2,1H3,(H,16,17)

InChI Key

GXFOCBPQGIBWNY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1)C2=NCCCN2

Origin of Product

United States

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